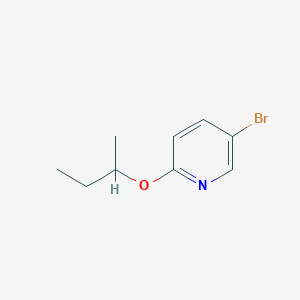

5-Bromo-2-sec-butoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

5-bromo-2-butan-2-yloxypyridine |

InChI |

InChI=1S/C9H12BrNO/c1-3-7(2)12-9-5-4-8(10)6-11-9/h4-7H,3H2,1-2H3 |

InChI Key |

PKMKUNRBMJKQFX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=NC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Sec Butoxypyridine and Analogues

Strategies for Selective Bromination

The introduction of a bromine atom at the C-5 position of the pyridine (B92270) ring is a critical step in the synthesis of the target compound. This can be achieved either by direct regioselective bromination of a suitable precursor or by the transformation of an existing halogenated pyridine.

Regioselective Bromination of Pyridine Precursors

The direct bromination of 2-alkoxypyridines is a known method for the preparation of 5-bromo-2-alkoxypyridines. The alkoxy group at the C-2 position directs the electrophilic bromination to the C-5 position. This method is effective for producing 5-bromo and 3,5-dibromo derivatives clockss.org. For instance, the bromination of 2-methoxypyridine (B126380) can yield the 5-bromo-2-methoxypyridine (B44785) clockss.org. While specific studies on the direct bromination of 2-sec-butoxypyridine are not prevalent, the principle of ortho,para-directing activation by the alkoxy group suggests that this would be a viable, though potentially sterically hindered, reaction.

Another approach involves the bromination of pyridine N-oxides. The N-oxide group activates the pyridine ring for electrophilic substitution, and subsequent deoxygenation can yield the desired pyridine derivative. Regioselective bromination of pyridine N-oxide derivatives can be achieved under mild conditions using reagents like oxalyl bromide or p-toluenesulfonic anhydride (B1165640) with a bromide source, often leading to halogenation at the C-2 position masterorganicchemistry.comtcichemicals.comresearchgate.net. To achieve 5-bromo substitution, a starting pyridine with a directing group already in place would be necessary.

The bromination of aniline (B41778) derivatives using copper(II) bromide in ionic liquids shows high regioselectivity for the para-position beilstein-journals.org. This methodology could potentially be adapted for appropriately substituted aminopyridines as precursors.

| Precursor Type | Brominating Agent | Position of Bromination | Reference |

| 2-Alkoxypyridines | Bromine | 5- or 3,5- | clockss.org |

| Pyridine N-Oxides | Oxalyl bromide/Et3N | C-2 | researchgate.net |

| Fused Pyridine N-Oxides | p-Toluenesulfonic anhydride/TBABr | C-2 | tcichemicals.com |

Transformation from Other Halogenated Pyridines

A common strategy to obtain 5-bromo-substituted pyridines is to start from a dihalogenated precursor. For example, 2,5-dibromopyridine (B19318) is a readily available starting material chemicalbook.comnih.govbldpharm.com. The differential reactivity of the two bromine atoms allows for selective substitution. The bromine atom at the C-2 position is more susceptible to nucleophilic attack than the one at the C-5 position. This allows for the selective introduction of the sec-butoxy group at C-2, leaving the C-5 bromine intact. This transformation is a key step in one of the primary synthetic routes to the target compound.

Another example is the synthesis of 5,5'-Dibromo-2,2'-bipyridine, which can be achieved through the reductive symmetric coupling of 2,5-dibromopyridine nih.gov. While not directly leading to the target molecule, this demonstrates the utility of 2,5-dibromopyridine in forming more complex structures.

Alkoxylation Strategies for Incorporating the sec-Butoxy Moiety

The introduction of the sec-butoxy group can be accomplished through various etherification methods, primarily involving nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) with Alkoxides

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of alkoxypyridines. This reaction typically involves the displacement of a halide at an activated position on the pyridine ring by an alkoxide. For the synthesis of 5-Bromo-2-sec-butoxypyridine, this would involve the reaction of a 2-halopyridine derivative with a sec-butoxide (B8327801) salt.

A highly relevant example is the synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine. The reaction is carried out by refluxing 2,5-dibromopyridine with sodium hydroxide (B78521) in methanol, resulting in a high yield of the methoxylated product chemicalbook.com. This demonstrates the higher reactivity of the C-2 halogen towards nucleophilic substitution. A similar reaction using sodium sec-butoxide in sec-butanol would be a direct approach to synthesizing this compound. The SNAr mechanism is favored by electron-withdrawing groups on the ring, and the bromine at the 5-position can assist in activating the 2-position towards nucleophilic attack mdpi.commasterorganicchemistry.comyoutube.com.

| Substrate | Nucleophile | Product | Reference |

| 2,5-Dibromopyridine | Sodium methoxide (B1231860) in Methanol | 5-Bromo-2-methoxypyridine | chemicalbook.com |

| 2-Halopyridines | Alkoxides | 2-Alkoxypyridines | acs.org |

Etherification and Transalkoxylation Approaches

The Williamson ether synthesis is a classic and versatile method for forming ethers masterorganicchemistry.comkhanacademy.orgwikipedia.orgnumberanalytics.comlibretexts.org. In the context of this compound synthesis, this would typically involve the reaction of the sodium or potassium salt of 5-bromo-2-pyridone with a sec-butyl halide (e.g., 2-bromobutane). The reaction of bromo-substituted 2-pyridones with alkyl halides in the presence of silver carbonate has been shown to be an effective method for preparing various bromo-2-alkoxypyridines clockss.org. This method offers a high degree of O-alkylation selectivity clockss.org.

Transalkoxylation, the exchange of an alkoxy group, presents another potential route, although less commonly employed for this specific transformation. It would involve reacting a more readily available 2-alkoxypyridine, such as 2-methoxypyridine, with sec-butanol in the presence of a suitable catalyst to exchange the alkoxy groups.

| Method | Reactants | Product | Reference |

| Williamson Ether Synthesis | 5-Bromo-2-pyridone + sec-Butyl Halide | This compound | clockss.orgwikipedia.org |

| Silver Carbonate Mediated Etherification | Bromo-2-pyridone + Alkyl Halide | Bromo-2-alkoxypyridine | clockss.org |

Multi-step Synthesis and Cascade Reactions

The synthesis of this compound can be conceptualized as a multi-step process, combining the strategies mentioned above. A plausible and efficient multi-step synthesis would start from a readily available precursor like 2-aminopyridine (B139424).

A potential synthetic route is as follows:

Bromination: Electrophilic bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine (B118841).

Diazotization and Halogenation: Conversion of the amino group of 2-amino-5-bromopyridine to a bromine atom via a Sandmeyer-type reaction to give 2,5-dibromopyridine google.com.

Selective Alkoxylation: Nucleophilic aromatic substitution of 2,5-dibromopyridine with sodium sec-butoxide to selectively replace the C-2 bromine, yielding the final product, this compound.

Alternatively, one could start with 2-hydroxypyridine, which exists in equilibrium with its tautomer, 2-pyridone. Bromination would yield 5-bromo-2-hydroxypyridine, which can then be subjected to a Williamson ether synthesis with a sec-butyl halide to afford the target compound.

While specific cascade reactions for the direct synthesis of this compound are not extensively reported, the development of novel cascade methodologies for substituted pyridines is an active area of research acs.orgnih.govacs.orgresearchgate.netresearchgate.net. These often involve cycloaddition reactions or transition-metal-catalyzed cross-coupling sequences to rapidly build molecular complexity from simpler starting materials acs.orgresearchgate.net.

| Starting Material | Key Intermediates | Final Product |

| 2-Aminopyridine | 2-Amino-5-bromopyridine, 2,5-Dibromopyridine | This compound |

| 2-Hydroxypyridine | 5-Bromo-2-hydroxypyridine | This compound |

Sequential Functionalization Approaches

Sequential functionalization represents a foundational strategy for the synthesis of this compound. This approach involves the stepwise introduction of substituents onto a pyridine core. Two prominent methods include nucleophilic aromatic substitution (SNAr) and O-alkylation of pyridones.

One common route begins with 2,5-dibromopyridine. The bromine atom at the C-2 position is significantly more labile towards nucleophilic attack than the one at the C-5 position. This reactivity difference allows for a regioselective substitution. By treating 2,5-dibromopyridine with sodium sec-butoxide, generated from sec-butanol and a strong base like sodium hydride, the sec-butoxy group can be selectively introduced at the C-2 position to yield the target compound. A similar synthesis has been reported for the methoxy (B1213986) analogue, where 2,5-dibromopyridine is refluxed with sodium hydroxide in methanol, affording 5-bromo-2-methoxypyridine in high yield. chemicalbook.com

An alternative sequential approach starts with 5-bromo-2-pyridone. The pyridone tautomer can be O-alkylated using a suitable alkyl halide. In a procedure described for related bromo-2-alkoxypyridines, the reaction is carried out by treating the bromo-2-pyridone with an alkyl halide in the presence of silver carbonate in a nonpolar solvent like benzene (B151609). clockss.org This method achieves selective O-alkylation with reported yields often exceeding 90%. clockss.org Applying this to 5-bromo-2-pyridone with a sec-butyl halide, such as 2-bromobutane, would furnish this compound.

| Starting Material | Reagents | Product | Typical Yield | Reference |

| 2,5-Dibromopyridine | 1. sec-Butanol, NaH2. Heat | This compound | High (by analogy) | chemicalbook.com |

| 5-Bromo-2-pyridone | 2-Bromobutane, Ag₂CO₃, Benzene | This compound | >90% (by analogy) | clockss.org |

Catalytic Coupling Reactions in Pyridine Synthesis

Transition-metal catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. mdpi.compreprints.org This reaction is highly valuable for synthesizing analogues of this compound where the bromine atom is replaced by an aryl or alkyl group. For instance, this compound can be coupled with a variety of arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₃PO₄ or K₂CO₃) to produce 5-aryl-2-sec-butoxypyridines. mdpi.commdpi.com The reaction is tolerant of a wide range of functional groups on the coupling partners. mdpi.com

| Bromopyridine Substrate | Boronic Acid | Catalyst / Base | Product | Yield | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Phenyl-2-methylpyridin-3-amine | Good | mdpi.com |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | Good | mdpi.com |

| 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenyl boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 6-(4-Nitrophenyl)-2-phenylimidazo[4,5-b]pyridine | 100% | mdpi.com |

| 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 3-Hydroxyphenyl boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 6-(3-Hydroxyphenyl)-2-phenylimidazo[4,5-b]pyridine | 97% | mdpi.com |

For the synthesis of amino-substituted pyridine analogues, the Buchwald-Hartwig amination is the premier method for forming C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide. nih.govlibretexts.org Starting from this compound, reaction with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP or Xantphos), and a base (e.g., NaOtBu) would yield the corresponding 5-amino-2-sec-butoxypyridine derivative. chemspider.comnih.gov The method is highly general and provides access to a wide range of aminopyridines that are otherwise difficult to synthesize. nih.gov

| Bromopyridine Substrate | Amine | Catalyst / Ligand / Base | Product | Yield | Reference |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP / NaOtBu | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | 2,4-Dimethylaniline | PdCl₂(PPh₃)₂ / Xantphos / NaOtBu | N-(2,4-dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 82% | nih.gov |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | 4-Bromoaniline | PdCl₂(PPh₃)₂ / Xantphos / NaOtBu | N-(4-bromophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 31% | nih.gov |

The Heck reaction, and particularly its intramolecular variants like the aza-Heck cyclization, are powerful tools for constructing heterocyclic rings. wikipedia.orgrsc.org While not a direct method for substituting a pre-formed pyridine, these cyclizations are fundamental to building the core structure itself. In a typical aza-Heck reaction, an N-O bond in a substrate like an oxime ester is used to initiate the catalytic cycle, where an aza-Pd(II) intermediate engages a pendant alkene in a cyclization. rsc.org This strategy allows for the stereoselective synthesis of complex N-heterocycles. For example, intramolecular Heck-type reactions of substrates containing both a halide and an alkene moiety can lead to the formation of fused pyridine systems like quinolinones. nih.gov Such approaches are valuable for creating complex scaffolds that can be further elaborated to a variety of substituted pyridines.

Directed Metalation Strategies for Regiocontrol

Directed ortho metalation (DoM) is a potent strategy for achieving regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.comuwindsor.ca The method relies on a directing group (DG) on the ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position, creating a stabilized organometallic intermediate that can be trapped by an electrophile. arkat-usa.org

In the context of 2-alkoxypyridines, the alkoxy group is a powerful directing group for metalation at the C-3 position. arkat-usa.org Therefore, treating 2-sec-butoxypyridine with a base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) would generate a lithiated species at C-3. Subsequent quenching with an electrophile (e.g., iodine, DMF, or an alkyl halide) would install a substituent at that position. This allows for the synthesis of 3-substituted-2-sec-butoxypyridines. If one were to start with this compound, DoM would still be directed to the C-3 position, providing a route to 3,5-disubstituted-2-sec-butoxypyridines. The regioselectivity of these reactions is often very high, making DoM a reliable tool for building complex pyridine derivatives. znaturforsch.comarkat-usa.org

Emerging Synthetic Techniques

The field of pyridine synthesis is continually advancing, with new methods offering milder conditions, higher efficiency, and novel reactivity. acs.org

One of the most significant emerging areas is the direct C-H functionalization of pyridines. researchgate.netresearchgate.net These methods bypass the need for pre-functionalized starting materials (like halopyridines), offering a more atom-economical approach. Transition metal-catalyzed C-H activation can achieve regioselective arylation, alkylation, or amination directly on the pyridine core. researchgate.net

Another innovative strategy involves the temporary dearomatization of the pyridine ring. acs.org In one such method, the pyridine ring is activated and opened to form a linear, electron-rich intermediate. This intermediate can then be functionalized before the ring is closed again, achieving substitution patterns, such as at the meta-position, that are difficult to access through classical electrophilic or nucleophilic substitution reactions. acs.org

Other emerging techniques include metal-free cascade processes that allow for the construction of highly functionalized pyridines from simple starting materials through a sequence of intramolecular reactions, and photocatalytic methods that use light to enable new types of radical-based transformations on the pyridine ring. researchgate.netacs.orgorganic-chemistry.org

Photocatalytic and Electrocatalytic Methods in Pyridine Functionalization

Visible-light photocatalysis and electrocatalysis have emerged as powerful tools for the direct and selective modification of pyridine rings under mild conditions. researchgate.net These methods often proceed via radical intermediates, offering unique reactivity patterns that complement traditional ionic pathways.

Photocatalytic Approaches:

Photoredox catalysis utilizes light-absorbing catalysts to initiate single-electron transfer (SET) processes, generating radical intermediates from pyridine derivatives. rsc.org A notable strategy involves the functionalization of pyridines via pyridinyl radicals, which are generated from the reduction of pyridinium (B92312) ions. acs.orgrecercat.cat This approach can lead to distinct positional selectivity compared to classical Minisci-type reactions. acs.org For instance, researchers have developed a photochemical organocatalytic method for the allylation of pyridines, where a dithiophosphoric acid catalyst performs three roles: Brønsted acid for pyridine protonation, SET reductant for the pyridinium ion, and hydrogen atom abstractor. acs.org This method has shown success with various substituted pyridines, achieving C4-functionalization with high regioselectivity for meta-substituted substrates. recercat.cat

Another powerful photocatalytic strategy is the chemodivergent functionalization of 4-cyanopyridines. rsc.org By selecting different photocatalyst quenchers, it is possible to switch between an ipso-substitution pathway (at the C4 position) and a Minisci-type addition (at the C2 position). rsc.org This switchable reactivity allows for the selective synthesis of different regioisomers from the same starting materials and catalyst. rsc.org Although not demonstrated for 5-bromo-2-alkoxypyridines directly, these principles could be adapted. For a potential synthesis of a 5-bromo-2-sec-butoxy analogue, a suitably substituted pyridine could be functionalized using these radical-based photocatalytic methods.

N-functionalized pyridinium salts are also valuable precursors in photocatalysis, serving as both radical sources and pyridine surrogates. researchgate.net They exhibit enhanced reactivity and selectivity under mild, acid-free conditions, enabling transformations like C-H functionalization and alkene difunctionalization. researchgate.net

Electrocatalytic Methods:

Electrocatalysis provides an alternative, sustainable route for pyridine modification, often focused on hydrogenation. The electrocatalytic hydrogenation of pyridine to piperidine (B6355638) can be achieved with high efficiency using water as the proton source. nih.govacs.org For example, using a carbon-supported rhodium catalyst, quantitative conversion of pyridine to piperidine was achieved with 98% yield. nih.govacs.org While this represents a reduction of the aromatic ring, electrochemical methods can also be tuned for other functionalizations.

Proton-exchange membrane (PEM) reactors are powerful tools for electrocatalytic hydrogenation under mild conditions. beilstein-journals.org In such a reactor, humidified hydrogen gas or water is oxidized at the anode to produce protons, which then migrate to the cathode to reduce the substrate. beilstein-journals.org This technology has been successfully applied to the reduction of various nitrogen-containing compounds, including pyridines, to their saturated counterparts in the presence of an acid like p-toluenesulfonic acid (PTSA). beilstein-journals.org

The following table summarizes key findings from recent research in photocatalytic and electrocatalytic pyridine functionalization.

| Method | Catalyst/System | Substrate Type | Key Finding | Potential Relevance |

| Photocatalytic Allylation | Dithiophosphoric Acid / 365 nm LED | Substituted Pyridines | C4-allylation via pyridinyl radical coupling; high regioselectivity. acs.orgrecercat.cat | Functionalization of a pre-formed 2-sec-butoxypyridine at the C5 position with a bromine source. |

| Switchable Photocatalysis | Photoredox Catalyst / Quenchers | 4-Cyanopyridines | Selective C4 (ipso) or C2 (Minisci) benzylation by choosing the quencher. rsc.org | A strategy to control regioselectivity in the functionalization of bromo-alkoxy-pyridines. |

| Photocatalytic C-H Functionalization | Eosin Y / Visible Light | N-aminopyridinium salts, Alkenes | C4-regioselective radical trapping to form aminoethyl pyridine derivatives. researchgate.net | Direct introduction of functional groups onto a pyridine core. |

| Electrocatalytic Hydrogenation | Rhodium on Carbon Support | Pyridine | Quantitative conversion to piperidine with 98% yield using water as a proton source. nih.govacs.org | Synthesis of saturated analogues of this compound. |

| PEM Reactor Hydrogenation | PtPd/C Cathode / PTSA | Pyridine | Efficient reduction to piperidine at room temperature. beilstein-journals.org | A green method for producing saturated heterocyclic analogues. |

Sustainable and Atom-Economical Syntheses

Atom-Economical Approaches:

Atom economy is a central concept in green chemistry, and reactions that maximize the incorporation of atoms from the reactants into the final product are highly desirable. C-H functionalization is a prime example of an atom-economical strategy, as it avoids the need for pre-functionalized starting materials like organohalides or organometallics. rsc.org A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed through the C-H functionalization of pyridine N-oxides with dialkylcyanamides. rsc.org This method is highly regioselective, with 3-substituted pyridine N-oxides yielding 5-substituted pyridine-2-yl products. rsc.org

Multicomponent reactions (MCRs) are another powerful tool for achieving sustainability and atom economy. A Zn(II)-catalyzed, solvent-free MCR has been reported for the synthesis of tri- and tetra-substituted pyridines from alcohols and ammonium (B1175870) acetate (B1210297). bohrium.comresearchgate.net This approach uses readily available starting materials and operates in the air, generating the desired pyridines in good yields. researchgate.net Similarly, a one-pot, four-component annulation reaction can produce 2,3,4,6-tetraarylpyridines from simple aldehydes, ketones, and ammonium acetate under solvent-free conditions, with water as the only byproduct. acs.org Such strategies could be envisioned for constructing the pyridine core of this compound analogues from simpler building blocks.

Sustainable Synthesis Strategies:

Sustainability in chemical synthesis also encompasses the use of environmentally benign solvents (or no solvent), renewable starting materials, and energy-efficient processes. The synthesis of 5-bromo-2-furfural, an important intermediate, has been achieved under solvent-free conditions using 1-butyl-3-methylimidazolium tribromide as a brominating agent, which offers high regioselectivity and efficiency. asianpubs.org While not a pyridine, this example highlights the trend towards solvent-free synthesis.

The use of flow chemistry is another key aspect of sustainable synthesis, allowing for better control over reaction parameters, improved safety, and easier scale-up. beilstein-journals.org Heterogeneous photocatalysts are particularly well-suited for flow reactors, as they can be easily separated and recycled. beilstein-journals.org Combining sustainable methods like sonochemistry with continuous-flow systems offers an even more integrated and environmentally friendly approach to synthesizing complex heterocyclic molecules. acs.org For example, a solvent- and metal-free, atom-economical synthesis of CF3-substituted benzo researchgate.netbeilstein-journals.orgimidazo[1,2-a]pyrimidine derivatives was developed using ultrasound, which could then be adapted to a continuous-flow system. acs.org

The table below highlights selected sustainable and atom-economical methods relevant to pyridine synthesis.

| Method | Catalyst/Conditions | Key Features | Products | Potential Relevance |

| C-H Functionalization | Solvent- and Halide-Free | High atom economy; regioselective for 3-substituted pyridine N-oxides. rsc.org | Pyridine-2-yl substituted ureas | Direct functionalization of a pyridine core without pre-activation. |

| Multicomponent Reaction | Zn(II)-catalyst / Solvent-Free | Uses alcohols as feedstock; air-stable catalyst; atom-economical. bohrium.comresearchgate.net | Tri- and tetra-substituted pyridines | Building the substituted pyridine ring from simple, readily available precursors. |

| Four-Component Annulation | Solvent-Free / Air | High functional group compatibility; water is the only byproduct. acs.org | 2,3,4,6-Tetraarylpyridines | An eco-friendly strategy for constructing highly substituted pyridine analogues. |

| Base-Catalyzed Isomerization | KOH / 18-crown-6 | Enables 4-selective substitution of 3-bromopyridines via aryl halide isomerization. rsc.org | 4-Substituted Pyridines | A potential route to rearrange halogen patterns on the pyridine ring to access different isomers. |

| Ultrasound & Flow Chemistry | Solvent- and Metal-Free | Environmentally friendly; scalable; cascade reaction. acs.org | CF3-substituted benzo researchgate.netbeilstein-journals.orgimidazo[1,2-a]pyrimidines | Advanced manufacturing technology for the efficient synthesis of complex heterocycles. |

Reactivity and Reaction Mechanisms of 5 Bromo 2 Sec Butoxypyridine

Reactivity of the Bromine Substituent at the 5-Position

The bromine atom at the C-5 position of 5-Bromo-2-sec-butoxypyridine is a key functional handle for a variety of transformations, enabling the introduction of diverse molecular fragments. Its reactivity is predominantly characterized by participation in cross-coupling reactions, susceptibility to nucleophilic substitution under specific conditions, and facile halogen-metal exchange.

Cross-Coupling Reactions at C-5 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine at C-5 of the pyridine (B92270) ring serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction is widely employed for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. illinois.edunih.gov For this compound, a typical Suzuki-Miyaura reaction would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ or K₃PO₄. mdpi.com The relative reactivity of aryl halides in Suzuki reactions generally follows the trend I > OTf > Br >> Cl, making aryl bromides common and effective starting materials. illinois.eduwikipedia.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org this compound can be coupled with primary or secondary amines in the presence of a palladium catalyst and a strong base. acsgcipr.org The development of specialized phosphine (B1218219) ligands has been crucial for the success and broad scope of this reaction. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov

Table 1: Examples of Cross-Coupling Reactions at the C-5 Position

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Aryl-2-sec-butoxypyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand | NaOtBu | 5-(Amino)-2-sec-butoxypyridine |

Nucleophilic Substitution Pathways of Aryl Bromides

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups. youtube.com In the case of this compound, the pyridine nitrogen itself acts as an electron-withdrawing group, particularly activating positions 2, 4, and 6. youtube.compearson.com While the bromine is at the 5-position, SNAr reactions can still occur, albeit potentially requiring forcing conditions or the use of very strong nucleophiles. The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the bromide leaving group to restore aromaticity. youtube.comyoutube.com It has been noted that for some heteroaryl halides, these reactions might proceed through a concerted mechanism rather than a stepwise one. nih.govnih.gov

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a rapid and efficient method for converting aryl bromides into organometallic reagents, which can then react with various electrophiles. wikipedia.orgias.ac.in This reaction is particularly useful for functionalizing the pyridine ring at the C-5 position.

Treating this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can induce a bromine-lithium exchange. researchgate.netacs.org This process is generally very fast and kinetically controlled. wikipedia.org The resulting 5-lithio-2-sec-butoxypyridine is a potent nucleophile that can be quenched with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. tcnj.edu A combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has also been shown to be effective for bromine-metal exchange on bromopyridines, sometimes offering improved selectivity and milder reaction conditions. nih.gov The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

Reactivity of the sec-Butoxy Substituent at the 2-Position

Influence of the Alkoxy Group on Pyridine Reactivity

The 2-alkoxy group is an electron-donating substituent, which can influence the electronic properties of the pyridine ring. nih.gov This has several consequences:

Directing Group in Electrophilic Aromatic Substitution: While electrophilic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring, the electron-donating alkoxy group can help to activate the ring towards such reactions and direct incoming electrophiles.

Modulation of Ring Basicity: The electron-donating nature of the alkoxy group can increase the basicity of the pyridine nitrogen atom. wikipedia.org

Influence on Lithiation: The presence of an alkoxy group can direct ortho-lithiation. However, in the case of this compound, the bromine-lithium exchange is typically much faster than deprotonation at the C-3 position.

Cleavage and Interconversion of Alkyl Ethers

Ethers are generally stable functional groups, but the C-O bond of the sec-butoxy group can be cleaved under specific conditions. wikipedia.org

Acid-Catalyzed Cleavage: Strong acids such as HBr or HI can cleave ethers. pearson.compressbooks.pub The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Depending on the structure, this can occur via an SN1 or SN2 mechanism. wikipedia.org For a secondary ether like 2-sec-butoxypyridine, the cleavage could potentially proceed through a mixture of pathways. masterorganicchemistry.com

Interconversion to N-Alkylpyridones: 2-Alkoxypyridines can undergo O-to-N-alkyl migration to form N-alkyl-2-pyridones. acs.org This transformation can be promoted by Lewis acids or transition metal catalysts. nih.gov This reaction is synthetically valuable as 2-pyridone moieties are present in many biologically active compounds. nih.govnih.gov

Table 2: Reactions Involving the sec-Butoxy Group

| Reaction Type | Reagent | Product | Mechanism |

|---|---|---|---|

| Acidic Cleavage | HBr or HI | 5-Bromo-2-hydroxypyridine and sec-butyl halide | SN1 / SN2 |

| O-to-N-Alkyl Migration | Lewis Acid or Transition Metal Catalyst | 5-Bromo-1-(sec-butyl)pyridin-2-one | Rearrangement |

Pyridine Ring Reactivity and Functionalization

The reactivity of the pyridine ring in this compound is dictated by the interplay of the electron-withdrawing nature of the nitrogen atom and the electronic contributions of the bromo and sec-butoxy substituents. The nitrogen atom deactivates the ring towards electrophilic attack compared to benzene (B151609), particularly at the positions ortho and para to it (C2, C4, C6).

The sec-butoxy group at the C2 position is an electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity. The resonance effect generally dominates, leading to an increase in electron density at the ortho (C3) and para (C5) positions relative to the substituent.

The bromo group at the C5 position is a deactivating group due to its strong electron-withdrawing inductive effect (-I), but it can also donate electron density through resonance (+R effect) via its lone pairs. As a halogen, it acts as an ortho, para-director for electrophilic aromatic substitution.

Electrophilic Substitution Patterns

Considering the combined effects of the substituents and the pyridine nitrogen, the probable sites for electrophilic attack on the this compound ring can be predicted. The C4 position is the most likely site for electrophilic substitution. The C2-alkoxy group directs ortho and para, activating C3 and C5. The C5-bromo group also directs ortho and para, activating C4 and C6 (or C2). The pyridine nitrogen deactivates all positions, but C3 and C5 are generally less deactivated than C2, C4, and C6. The C4 position is para to the nitrogen and ortho to the bromine, making it a plausible site for electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C3 | Activated by C2-OR (+R), Deactivated by N (-I) | Moderately Favorable |

| C4 | Deactivated by N (-I), Activated by C5-Br (+R) | Most Favorable |

| C6 | Deactivated by N (-I) | Least Favorable |

Note: This table is based on established principles of pyridine chemistry, as specific experimental data for this compound is not available in the reviewed literature.

C-H Functionalization Strategies

Direct C-H functionalization offers an atom-economical approach to modifying pyridine rings. For this compound, transition-metal-catalyzed C-H activation would likely target the most acidic or sterically accessible C-H bonds. The directing effects of the substituents would play a crucial role. The C4 position, being adjacent to the bromine atom, could be a potential site for directed C-H functionalization. Strategies involving palladium, rhodium, or iridium catalysts are commonly employed for the C-H arylation, alkylation, or amination of pyridine derivatives. However, no specific C-H functionalization studies have been reported for this compound.

Mechanistic Investigations

Detailed mechanistic investigations, including kinetic and thermodynamic studies, are essential for understanding the reaction pathways and optimizing reaction conditions. In the absence of specific research on this compound, a general discussion based on related pyridine systems is provided.

Kinetic and Thermodynamic Studies of Transformations

Kinetic studies would involve monitoring the rate of a reaction involving this compound under various conditions (e.g., temperature, concentration of reactants and catalysts). Such studies would help in elucidating the reaction order, rate constants, and activation energies, providing insights into the rate-determining step of a given transformation.

Thermodynamic studies would focus on the energy changes during a reaction, determining parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These studies would indicate the feasibility and spontaneity of a reaction and the relative stability of reactants, intermediates, and products. For instance, in a substitution reaction, the thermodynamic parameters would reveal whether the product is more stable than the reactant.

Due to the lack of experimental data, no specific kinetic or thermodynamic values for transformations of this compound can be provided.

Role of Frontier Molecular Orbitals in Site Selectivity and Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For an electrophilic attack on this compound, the reaction is orbital-controlled, and the site of attack will be the atom with the largest coefficient in the HOMO. Computational chemistry methods would be required to calculate the HOMO and LUMO energy levels and their distribution across the molecule. It is expected that the HOMO would have significant contributions from the electron-rich positions of the pyridine ring, influenced by the electron-donating sec-butoxy group.

In nucleophilic substitution reactions, the nucleophile attacks the atom with the largest coefficient in the LUMO. The electron-withdrawing nature of the nitrogen and the bromine atom would lower the energy of the LUMO and localize it on the carbon atoms of the pyridine ring, particularly at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack under certain conditions.

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Energy Level | Predicted Localization | Implication for Reactivity |

| HOMO | Relatively High | C3, C5, and O of the alkoxy group | Susceptible to electrophilic attack |

| LUMO | Relatively Low | C2, C4, C6 | Susceptible to nucleophilic attack |

Note: This table represents a qualitative prediction based on FMO theory and the known effects of the substituents. Actual values would require quantum chemical calculations.

Derivatization and Advanced Functionalization of 5 Bromo 2 Sec Butoxypyridine

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a pivotal strategy in medicinal chemistry and materials science, enabling the diversification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues with modified properties without the need for de novo synthesis. For 5-Bromo-2-sec-butoxypyridine, its structure offers multiple sites for LSF, primarily revolving around the reactivity of the C-Br bond and potential C-H activation. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in LSF.

One of the most powerful and widely used LSF techniques is the palladium-catalyzed cross-coupling reaction. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom on the pyridine (B92270) ring. Key examples of such transformations applicable to this compound include the Suzuki-Miyaura, Negishi, Stille, Sonogashira, and Heck couplings, as well as the Buchwald-Hartwig amination.

A notable example of LSF applied to a series of 5-bromo-2-alkoxypyridines involves a two-step process comprising a Buchwald-Hartwig amination followed by a Heck-type cyclization. nih.gov While this study did not specifically include the sec-butoxy analogue, it investigated a range of other alkoxy groups, providing valuable insights into the expected reactivity.

In this synthetic sequence, various 5-bromo-2-alkoxypyridines were first coupled with 2-chloroaniline (B154045) via a Buchwald-Hartwig amination. nih.gov This reaction typically utilizes a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a bulky phosphine (B1218219) ligand like X-Phos and a base such as cesium carbonate (Cs₂CO₃) in a solvent like toluene. nih.gov These conditions facilitate the formation of a new C-N bond between the pyridine ring and the aniline (B41778) derivative.

The resulting diarylamine intermediates can then undergo an intramolecular Heck-type cyclization to form carboline structures. nih.gov This subsequent reaction is also palladium-catalyzed, often using a different ligand system, for instance, tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) ((t-Bu)₃P·HBF₄), with a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylacetamide (DMA). nih.gov This step forges a new C-C bond, leading to the formation of a fused heterocyclic system.

The efficiency and regioselectivity of these reactions can be influenced by the nature of the alkoxy group at the 2-position of the pyridine ring. For instance, the steric bulk of the alkoxy substituent has been observed to affect the ratio of regioisomers formed during the Heck-type cyclization. nih.gov

The table below summarizes the findings for the Buchwald-Hartwig amination of various 5-bromo-2-alkoxypyridines with 2-chloroaniline.

Table 1: Buchwald-Hartwig Amination of 5-Bromo-2-alkoxypyridines

| Alkoxy Group (R) | Product (Diarylamine) | Yield (%) |

|---|---|---|

| Methyl | N-(2-chlorophenyl)-6-methoxypyridin-3-amine | 81 |

| Ethyl | N-(2-chlorophenyl)-6-ethoxypyridin-3-amine | 85 |

| Isopropyl | N-(2-chlorophenyl)-6-isopropoxypyridin-3-amine | 90 |

| n-Butyl | N-(2-chlorophenyl)-6-butoxypyridin-3-amine | 87 |

| Isobutyl | N-(2-chlorophenyl)-6-(isobutoxy)pyridin-3-amine | 93 |

| tert-Butyl | N-(2-chlorophenyl)-6-(tert-butoxy)pyridin-3-amine | 85 |

| Benzyl | N-(2-chlorophenyl)-6-(benzyloxy)pyridin-3-amine | 87 |

Reaction Conditions: 5 mol% Pd(OAc)₂, 7.5 mol% X-Phos, 1.5 eq. Cs₂CO₃, toluene, 100°C, 15 h. nih.gov

Following the amination, the Heck-type cyclization yields a mixture of β-carboline and δ-carboline regioisomers. The ratio of these products is influenced by the steric hindrance of the alkoxy group.

Table 2: Heck-Type Cyclization of N-(2-chlorophenyl)-6-alkoxypyridin-3-amines

| Alkoxy Group (R) | Combined Yield of Regioisomers (%) | Ratio of β-carboline to δ-carboline |

|---|---|---|

| Methyl | 81 | 1.2 : 1 |

| Ethyl | 85 | 1.25 : 1 |

| Isopropyl | 90 | 1.8 : 1 |

| n-Butyl | 87 | 1.35 : 1 |

| Isobutyl | 93 | 1.4 : 1 |

| tert-Butyl | 85 | 1.9 : 1 |

| Benzyl | 87 | 1.5 : 1 |

Reaction Conditions: Pd(OAc)₂, (t-Bu)₃P·HBF₄, K₂CO₃, DMA, 120°C, 16 h. nih.gov

Based on these findings, it is reasonable to extrapolate that this compound would undergo similar transformations, likely with yields and regioselectivity comparable to the isopropyl and isobutyl analogues due to similar steric profiles. These examples underscore the utility of palladium-catalyzed cross-coupling reactions as a robust platform for the late-stage functionalization of the this compound scaffold, enabling the synthesis of complex, value-added molecules.

Applications As a Building Block in Organic Synthesis

Precursor for Complex Organic Molecules

The pyridine (B92270) ring is a fundamental scaffold in numerous bioactive compounds and functional materials. researchgate.net Substituted pyridines like 5-Bromo-2-sec-butoxypyridine are crucial intermediates, allowing for the systematic construction of elaborate molecular architectures. nih.gov

The 5-bromopyridine scaffold is a common feature in medicinal chemistry. The bromine atom serves as a handle for introducing a wide array of chemical groups onto the pyridine ring, primarily through palladium-catalyzed cross-coupling reactions. nobelprize.orgresearchgate.net This chemical utility is central to the synthesis of various pharmaceutical agents. While specific examples detailing this compound are not extensively documented in public literature, the reactivity of analogous 5-bromo-2-alkoxypyridines in reactions like the Suzuki-Miyaura coupling is well-established and directly applicable. nih.govacs.org

In a typical Suzuki-Miyaura reaction, the C-Br bond at the 5-position is selectively activated by a palladium(0) catalyst, allowing it to couple with a variety of organoboron compounds. nobelprize.org This reaction is highly valued for its tolerance of numerous functional groups and its reliability in forming biaryl structures, which are prevalent in many drug molecules. mdpi.com The sec-butoxy group at the 2-position can influence the reactivity of the molecule and is a common feature in compounds designed to interact with biological targets. The general applicability of this chemistry allows for the creation of large libraries of compounds for drug discovery. For instance, similar 5-bromo-2-chloropyridine (B1630664) structures are used as intermediates in synthesizing antiviral and anti-inflammatory drugs. nbinno.com

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions for 5-Bromopyridine Analogues

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | nih.govmdpi.com |

| PdCl₂(PPh₃)₂ | Na₂CO₃ (aq) | 1,4-Dioxane | Reflux | 67-69 | acs.org |

| Pd(OAc)₂ / Ligand | Cs₂CO₃ | Toluene | 110 | 40-51 | researchgate.net |

| Pd₂(dba)₃ / P(t-Bu)₃ | Various | Various | Various | Effective at low loadings | acs.org |

This table illustrates typical conditions used for Suzuki-Miyaura reactions involving 5-bromopyridine derivatives, demonstrating the general utility of this scaffold in C-C bond formation.

The pyridine ring is also a critical component in many modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.gov The synthesis of these complex molecules often relies on the functionalization of pyridine-based intermediates. This compound, through its reactive bromine site, can be integrated into larger molecular frameworks common in agrochemical products.

Palladium-catalyzed reactions are instrumental in the agrochemical industry for constructing molecules with high efficacy and specificity. researchgate.net For example, 5-bromo-2-chloropyridine is an intermediate in the synthesis of the herbicide Fluazifop-p-butyl and the fungicide Azoxystrobin. nbinno.com The chemical principles of these syntheses, involving the substitution of the halogen at the 5-position, are directly analogous to the potential reactions of this compound. This allows for the introduction of various aryl, heteroaryl, or other functional groups necessary for the biological activity of the final agrochemical product.

In materials science, pyridine-containing polymers (polypyridines) are investigated for their unique electronic and optical properties. researchgate.netst-andrews.ac.uk These materials have potential applications in devices such as organic light-emitting diodes (LEDs) and sensors. researchgate.netst-andrews.ac.uk The synthesis of these polymers often involves the polymerization of di-functionalized pyridine monomers.

This compound can be converted into such a monomer. For example, a subsequent reaction at another position on the ring (after modification of the bromo group) could create a di-functional monomer suitable for polymerization. Cross-coupling reactions, such as the Suzuki or Stille coupling, are commonly used to link monomer units together to form conjugated polymers. st-andrews.ac.uk The sec-butoxy group can enhance the solubility of the resulting polymer in organic solvents, which is a crucial property for processing and fabricating thin films for electronic devices. Analogous brominated pyridines are used as building blocks for liquid crystals and conducting polymers. nbinno.com

Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atom of the sec-butoxy group in this compound can collectively act as a bidentate (two-toothed) chelating ligand. libretexts.orgpurdue.edu This ability to bind to a metal center through two separate atoms makes it a valuable scaffold for designing ligands used in catalysis and metal complexation studies.

Transition metal complexes are fundamental to modern catalysis. wikipedia.orgjscimedcentral.com The properties and reactivity of the metal catalyst can be finely tuned by the ligands attached to it. rsc.org Ligands derived from 2-alkoxypyridines can be used to stabilize transition metals in various oxidation states and create a specific steric and electronic environment around the metal center.

After a cross-coupling reaction at the 5-position, the resulting substituted 2-sec-butoxypyridine can be used as a ligand. The pyridine nitrogen and the ether oxygen can coordinate to a metal center, forming a stable five-membered chelate ring. nih.gov This chelation effect enhances the stability of the metal complex compared to coordination with two separate monodentate ligands. libretexts.org Such ligands are explored in various catalytic processes, including polymerization and oxidation reactions. mdpi.commdpi.comrsc.org The specific nature of the substituent introduced at the 5-position can further modify the electronic properties of the ligand, thereby influencing the catalytic activity of the metal complex.

The ability of the 2-alkoxypyridine scaffold to act as a bidentate N,O-donor ligand makes it useful for studying the fundamentals of coordination chemistry. rsc.orgnih.gov By binding to a metal ion, this compound and its derivatives can form stable coordination compounds whose structure and properties can be investigated. wikipedia.org

These studies provide insight into the bonding preferences, geometries, and electronic structures of metal complexes. acs.org The formation of a chelate ring with the metal ion is often thermodynamically favorable, a phenomenon known as the chelate effect. libretexts.org This makes 2-alkoxypyridine derivatives effective ligands for sequestering or stabilizing a variety of metal ions.

Table 2: Potential Metal Ion Coordination with 2-Alkoxypyridine Scaffold

| Metal Ion | Typical Geometry | Potential Application Area | Reference |

|---|---|---|---|

| Palladium(II) | Square Planar | Catalysis | nih.gov |

| Platinum(II) | Square Planar | Catalysis, Medicinal | nih.gov |

| Cobalt(II) | Tetrahedral/Octahedral | Catalysis, Materials | wikipedia.orgrsc.org |

| Zinc(II) | Tetrahedral | Lewis Acid Catalysis | rsc.org |

| Iridium(III) | Octahedral | Water-Oxidation Catalysis | researchgate.net |

| Rhenium(I) | Octahedral | Carbonyl Complexes | rsc.org |

This table summarizes potential coordination interactions of the 2-alkoxypyridine moiety with various transition metals, highlighting the versatility of this ligand type in coordination chemistry.

Role in Supramolecular Chemistry

This compound is a molecule with significant potential for application in supramolecular chemistry, a field focused on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The unique combination of a pyridine ring, a bromine atom, and a sec-butoxy group within its structure allows it to participate in a variety of non-covalent interactions, making it a versatile building block for the construction of larger, self-assembled supramolecular architectures.

The pyridine nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. This allows this compound to form predictable and directional hydrogen bonds with suitable donor molecules. This type of interaction is fundamental in the self-assembly of many supramolecular structures.

Furthermore, the bromine atom at the 5-position introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The strength and directionality of halogen bonds make them a powerful tool in crystal engineering and the design of functional supramolecular materials. nih.gov In the context of this compound, the bromine atom can interact with electron-donating atoms such as nitrogen, oxygen, or even another halogen, to guide the assembly of molecules into specific arrangements. The utility of bromo-substituted compounds in forming halogen bonds has been demonstrated in the construction of various supramolecular networks.

The interplay of these different non-covalent forces—hydrogen bonding, halogen bonding, and van der Waals interactions—can lead to the formation of complex and well-defined supramolecular structures. While specific research on the supramolecular chemistry of this compound is not extensively documented, the principles of supramolecular design strongly suggest its utility in this field. By carefully selecting complementary molecules, it is conceivable that this compound could be used to construct a variety of supramolecular architectures, such as one-dimensional chains, two-dimensional networks, or even discrete three-dimensional cages. The role of non-covalent interactions in the supramolecular assembly of coordination compounds based on substituted pyridines has been a subject of considerable research. scilit.comresearchgate.net

The potential non-covalent interactions involving this compound and their roles in supramolecular assembly are summarized in the table below.

| Interaction Type | Participating Group on this compound | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Pyridine Nitrogen | Directional self-assembly, formation of predictable patterns. |

| Halogen Bonding | Bromine Atom | Crystal engineering, formation of robust networks, molecular recognition. |

| Steric Influence | sec-Butoxy Group | Control of molecular packing, creation of voids and channels. |

| van der Waals Forces | sec-Butoxy Group & Aromatic Ring | Stabilization of the overall supramolecular structure. |

Computational and Theoretical Studies on 5 Bromo 2 Sec Butoxypyridine

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the electronic behavior of 5-Bromo-2-sec-butoxypyridine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the ground-state electronic structure of molecules. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govnih.gov

These calculations provide the foundation for understanding the molecule's stability and structure. The resulting data can be used to generate a theoretical infrared (IR) spectrum, which, when compared with experimental spectra, helps to validate the computational model and assign specific vibrational modes to different functional groups within the molecule. nih.govresearchgate.net

Another significant output from DFT is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the butoxy group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. nih.gov

Table 1: Representative Output from DFT Calculations

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Theoretical prediction of molecular vibrations. | Correlates to peaks in an experimental IR spectrum. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor sites, predicting reactivity. nih.gov |

| Total Energy | The calculated total electronic energy of the molecule. | Used to compare the relative stability of different isomers or conformers. |

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small energy gap indicates that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom, while the LUMO would likely be distributed over the aromatic system. researchgate.net The HOMO-LUMO energy gap and related quantum chemical parameters can be calculated to quantify the molecule's reactivity profile. nih.gov

Table 2: Quantum Chemical Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to the molecule. |

| Global Electrophilicity Index (ω) | (IP + EA)² / 8(IP - EA) | Measures the propensity of a species to accept electrons. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

Molecular Dynamics and Conformational Studies

While quantum chemical methods typically focus on static, minimum-energy structures, molecules are dynamic entities. The sec-butoxy group in this compound has several rotatable bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov

An MD simulation of this compound would involve calculating the forces between atoms and using them to simulate the molecule's motion, providing insights into its flexibility and the preferred conformations of the sec-butoxy side chain. Understanding the accessible conformations is vital as the three-dimensional shape of a molecule can significantly influence its interactions with other molecules, such as biological receptors. researchgate.net These studies can identify the most stable conformers and the energy barriers for converting between them. researcher.life

Computational Prediction of Reactivity and Selectivity

The results from DFT and FMO analyses can be used to predict how and where this compound will react. The MEP map provides a qualitative picture of reactive sites. nih.gov For a more quantitative prediction, Fukui functions can be calculated. These functions use electron density to identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

For this compound, this analysis could predict the regioselectivity of reactions such as further electrophilic aromatic substitution on the pyridine ring or nucleophilic substitution at the carbon atom bonded to the bromine. The computational models can help rationalize experimentally observed reaction outcomes or predict the feasibility of new chemical transformations.

In Silico Design of Novel Derivatives

The comprehensive theoretical understanding of this compound serves as a powerful platform for the in silico design of novel derivatives. By modifying the parent structure—for example, by replacing the bromine atom with other functional groups or altering the alkoxy chain—researchers can computationally screen new molecules for desired properties before undertaking their synthesis.

For instance, if the goal is to create a derivative with higher chemical stability, modifications that increase the HOMO-LUMO gap would be prioritized. If a derivative with enhanced biological activity is sought, the design process might focus on modifications that alter the molecule's shape and electrostatic potential to improve its binding affinity to a specific biological target. This rational, computer-aided design process can significantly accelerate the discovery of new compounds with tailored functionalities.

Future Research Perspectives

Advancements in Synthesis and Scale-Up

The traditional synthesis of 5-Bromo-2-sec-butoxypyridine typically involves the nucleophilic substitution of a di-halogenated pyridine (B92270) or the alkylation of a pyridone. While effective, these methods can present challenges in terms of yield, regioselectivity, and scalability. Future research will likely focus on overcoming these limitations.

One promising approach is the optimization of the O-alkylation of 5-bromo-2-pyridone. The use of silver carbonate to generate the ambident anion of 2-pyridone has been shown to selectively promote O-alkylation with alkyl halides in nonpolar solvents, achieving high yields for various bromo-2-alkoxypyridines. clockss.org Adapting and optimizing this method for sec-butyl halides could provide a high-yield, direct route to the target compound. Further research into alternative, more cost-effective bases and phase-transfer catalysts could enhance the industrial viability of this pathway.

For large-scale industrial production, process intensification and cost reduction are paramount. Drawing parallels from the scale-up of other key halogenated intermediates, future work on this compound would benefit from a systematic process development approach. This includes starting from inexpensive raw materials, minimizing the number of synthetic steps, and designing a process that is robust and reproducible on a large scale. researchgate.net Research into one-pot procedures, where multiple transformations occur in a single reactor, could significantly streamline the synthesis and reduce waste.

| Improvement Area | Potential Strategy | Anticipated Benefit | Relevant Findings |

| Increased Yield | Optimization of base and solvent systems for the alkylation of 5-bromo-2-pyridone. | Higher conversion to the desired product, reduced byproducts. | Silver carbonate in benzene (B151609) promotes selective O-alkylation. clockss.org |

| Cost Reduction | Sourcing cheaper starting materials; developing a more convergent synthesis. | Lower manufacturing cost, making the intermediate more accessible. | Industrial scale-up focuses on cost-effective raw materials and efficient steps. researchgate.net |

| Process Efficiency | Development of a one-pot or telescopic synthesis from a common precursor. | Reduced unit operations, lower energy consumption, and less solvent waste. | Telescoped synthesis reduces intermediate handling and improves overall efficiency. jst.org.in |

| Scalability | Investigation of reaction kinetics and heat transfer for safe scale-up. | Safe, reliable, and consistent production at an industrial scale. | Successful scale-up requires careful engineering and optimization of reaction parameters. researchgate.net |

Exploration of New Reaction Pathways and Catalytic Systems

The development of novel reaction pathways, particularly those employing advanced catalytic systems, represents a major frontier for the synthesis of this compound. While nucleophilic aromatic substitution is a standard method, modern cross-coupling reactions offer alternative and potentially more versatile strategies.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to C-O bond formation. Future research could explore the development of specific palladium or copper catalysts tailored for the efficient coupling of 2,5-dibromopyridine (B19318) with sec-butanol. This would require ligands designed to promote reductive elimination from the metal alkoxide intermediate, a step that can be challenging. The use of substituted halogenated pyridines as key structural units in pharmaceuticals drives the development of such catalytic methods. rsc.org

Furthermore, metal-free synthesis is an emerging area of green chemistry. Research into base-promoted or organocatalytic methods for the alkoxylation of bromopyridines could provide a more sustainable alternative to metal-catalyzed processes. rsc.org For instance, developing highly nucleophilic organocatalysts could enable the reaction to proceed under milder conditions, reducing energy consumption and avoiding metal contamination in the final product. researchgate.net The exploration of different leaving groups on the pyridine ring, other than bromine at the 2-position, could also open up new regioselective pathways.

| Catalytic Approach | Potential Reaction | Key Research Focus | Relevant Findings |

| Palladium Catalysis | Buchwald-Hartwig type C-O coupling of 2,5-dibromopyridine with sec-butanol. | Design of ligands to facilitate C-O bond formation and improve catalyst turnover. | Suzuki-Miyaura coupling is widely used for pyridine functionalization, indicating the utility of Pd-catalysis. mdpi.com |

| Copper Catalysis | Ullmann condensation of 2,5-dibromopyridine or 5-bromo-2-chloropyridine (B1630664) with sec-butanol. | Overcoming catalyst deactivation and improving reaction rates at lower temperatures. | Copper-catalyzed C-N bond formation on brominated N-heterocycles is well-established. rsc.org |

| Organocatalysis | Nucleophilic substitution on an activated pyridine substrate using a non-metallic catalyst. | Design of highly active, recyclable organocatalysts for alkoxylation. | Iminophosphorano-substituted pyridines are highly active nucleophilic organocatalysts. researchgate.net |

| Metal-Free Synthesis | Base-mediated reaction of 2,5-dibromopyridine with sec-butanol under microwave or flow conditions. | Optimization of reaction conditions (base, solvent, temperature) to achieve high selectivity and yield. | Metal-free, site-selective coupling of halogenated pyridines with amines has been achieved through C-F bond activation. rsc.org |

Integration with Flow Chemistry and Automation

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift in chemical manufacturing that offers significant advantages in safety, efficiency, and scalability. The synthesis of this compound is an ideal candidate for adaptation to a flow-based process.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. noelresearchgroup.com For the synthesis of this compound, a flow reactor could be used to safely handle potentially reactive intermediates and reagents. For example, the generation of the pyridone anion and its subsequent alkylation could be performed in a continuous stream, minimizing the accumulation of hazardous species and improving heat management. noelresearchgroup.comd-nb.info

Automated flow synthesis platforms can rapidly screen a wide array of reaction conditions to identify the optimal parameters for a given transformation. researchgate.net This high-throughput experimentation approach could accelerate the development of a robust and efficient synthesis for this compound. whiterose.ac.uk The integration of in-line purification and analysis would allow for a fully automated "synthesis-to-stock" process, significantly reducing manual intervention and production time. syrris.jp Such systems are becoming increasingly important for generating libraries of compounds for drug discovery and for the on-demand manufacturing of key intermediates. researchgate.netwhiterose.ac.uk

| Feature | Batch Synthesis | Flow Chemistry & Automation | Advantage for this compound |

| Safety | Potential for thermal runaway with exothermic reactions; accumulation of reactive intermediates. | Superior heat transfer; small reactor volumes; hazardous intermediates are generated and consumed in situ. d-nb.info | Safer handling of alkoxide formation and nucleophilic substitution reactions. |

| Efficiency | Slower reaction rates; often requires workup and isolation of intermediates. | Enhanced mixing and heat transfer lead to faster reactions; intermediates can be passed directly to the next reactor. jst.org.insyrris.jp | Reduced reaction times and higher throughput. |

| Optimization | Time-consuming, one-at-a-time parameter changes. | Automated systems can run numerous experiments in parallel or sequentially, rapidly identifying optimal conditions. researchgate.net | Faster process development and optimization. |

| Scalability | Re-engineering often required for scale-up ("scale-up" issues). | Scalability achieved by running the process for a longer time or by using multiple reactors in parallel ("numbering-up"). unimi.it | More predictable and linear scale-up from lab to production. |

Theoretical Guided Synthetic Strategies

Computational chemistry and theoretical modeling are increasingly powerful tools for guiding synthetic strategy, offering insights that can significantly reduce the amount of empirical experimentation required. Future research on this compound will undoubtedly benefit from these in silico approaches.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential synthetic routes. mdpi.com For example, modeling the transition states for the nucleophilic substitution on 2,5-dibromopyridine can help predict the regioselectivity of the sec-butoxide (B8327801) attack at the C2 versus the C5 position. Such calculations can elucidate the electronic and steric factors governing the reaction outcome, guiding the choice of substrates and reaction conditions. researchgate.net

Theoretical studies are also invaluable for catalyst design. By calculating the properties of potential catalytic intermediates in palladium or copper-catalyzed C-O coupling reactions, researchers can predict which ligand architectures will be most effective. researchgate.net This computational screening can prioritize the most promising catalysts for experimental validation, saving considerable time and resources. Furthermore, theoretical models can help understand and predict the reactivity of the final this compound molecule in subsequent reactions, such as Suzuki-Miyaura coupling at the C5 position, by analyzing its frontier molecular orbitals and electrostatic potential. mdpi.comresearchgate.net

| Theoretical Approach | Application to Synthesis of this compound | Potential Outcome | Relevant Findings |

| DFT Calculations | Modeling reaction pathways and transition state energies for nucleophilic substitution. | Prediction of regioselectivity (C2 vs. C5 attack); understanding the influence of solvent and base. | DFT is used to study reaction mechanisms and substituent effects in pyridine chemistry. mdpi.comresearchgate.net |

| Catalyst Modeling | Simulating the catalytic cycle for metal-catalyzed C-O coupling reactions. | Rational design of new, more efficient ligands for Pd or Cu catalysts. | Theoretical data can be correlated with experimental catalytic activity to guide catalyst development. researchgate.net |

| Molecular Dynamics | Simulating the behavior of reactants and catalysts in solution. | Understanding solvent effects and the role of conformational dynamics in reactivity. | Provides insight into the dynamic interactions that influence reaction outcomes. |

| FMO/MEP Analysis | Calculating Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) of the target molecule. | Predicting the reactivity of the C5-Br bond in subsequent cross-coupling reactions. | FMO and MEP analyses are used to understand the reactivity of novel pyridine derivatives. mdpi.com |

Q & A

Basic: What are the standard synthetic routes for preparing 5-Bromo-2-sec-butoxypyridine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution at the pyridine ring. A common approach is reacting 5-bromo-2-hydroxypyridine with sec-butyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or DMSO. Reaction optimization includes temperature control (80–120°C) and monitoring via TLC . Scale-up adaptations may employ continuous flow reactors to enhance yield and reproducibility, as demonstrated in similar bromopyridine syntheses .

Key Parameters Table:

| Parameter | Typical Range |

|---|---|

| Temperature | 80–120°C |

| Reaction Time | 12–24 hours |

| Solvent | DMF, DMSO |

| Base | K₂CO₃, NaH |

Basic: How can purification be optimized for this compound?

Methodological Answer:

Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For higher purity (>98%), recrystallization from ethanol/water mixtures is effective. Analytical HPLC (C18 column, acetonitrile/water mobile phase) verifies purity, with retention times compared to standards .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Aromatic protons appear δ 6.5–8.5 ppm; sec-butoxy group shows δ 1.0–1.5 (CH₃) and δ 3.5–4.0 (OCH₂) .

- MS (ESI+) : Molecular ion [M+H]+ expected at m/z ~244–260 (depending on substituents) .

- IR : C-Br stretch ~560 cm⁻¹; ether C-O ~1250 cm⁻¹ .

Advanced: How do steric effects of the sec-butoxy group influence reactivity in cross-coupling reactions?

Methodological Answer:

The bulky sec-butoxy group can hinder Suzuki-Miyaura couplings. Mitigation strategies include:

- Using Pd catalysts with bulky ligands (e.g., XPhos) to reduce steric hindrance.

- Elevating temperatures (100–130°C) in microwave-assisted reactions to enhance kinetics .

Comparative studies with methoxy or smaller alkoxy analogs (e.g., 5-Bromo-2-methoxypyridine) show faster coupling rates, confirming steric limitations .

Advanced: How can contradictory yield data in published syntheses be resolved?

Methodological Answer:

Discrepancies often arise from:

- Moisture sensitivity : Anhydrous conditions (molecular sieves, inert atmosphere) improve reproducibility.

- Base selection : NaH vs. K₂CO₃ alters reaction kinetics. Kinetic profiling via in situ IR or NMR identifies optimal conditions .

- Scale effects : Microscale reactions may overestimate yields; validation at >1 mmol scale is critical .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.